molecular formula C11H12O2 B13819879 3-(2-Hydroxyethyl)-2-methylbenzofuran CAS No. 37113-58-9

3-(2-Hydroxyethyl)-2-methylbenzofuran

Cat. No.: B13819879
CAS No.: 37113-58-9
M. Wt: 176.21 g/mol
InChI Key: TWMBISOKARFCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethyl)-2-methylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a hydroxyethyl group and a methyl group on the benzofuran ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-2-methylbenzofuran typically involves the alkylation of 2-methylbenzofuran with ethylene oxide. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The reaction proceeds as follows:

    Starting Material: 2-methylbenzofuran

    Reagent: Ethylene oxide

    Base: Potassium carbonate

    Solvent: Anhydrous acetone

    Reaction Conditions: The reaction mixture is heated to reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)-2-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form 3-(2-ethyl)-2-methylbenzofuran using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products Formed

    Oxidation: 3-(2-Carboxyethyl)-2-methylbenzofuran

    Reduction: 3-(2-Ethyl)-2-methylbenzofuran

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

3-(2-Hydroxyethyl)-2-methylbenzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-2-methylbenzofuran depends on its interaction with biological targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzofuran: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    3-(2-Hydroxyethyl)benzofuran: Lacks the methyl group, which may affect its biological activity.

    2-Hydroxyethylbenzofuran: Similar structure but different substitution pattern, leading to different chemical and biological properties.

Uniqueness

3-(2-Hydroxyethyl)-2-methylbenzofuran is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

37113-58-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-methyl-1-benzofuran-3-yl)ethanol

InChI

InChI=1S/C11H12O2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,12H,6-7H2,1H3

InChI Key

TWMBISOKARFCAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.